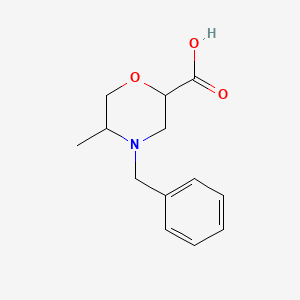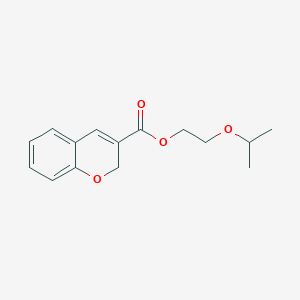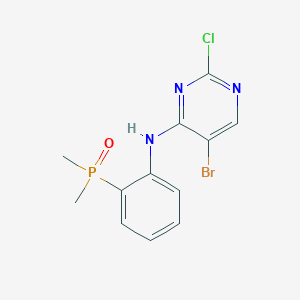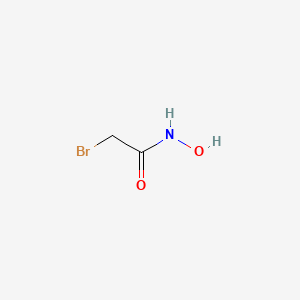
6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a cyclopentylamino group at position 6, a nitro group at position 5, and a trifluoromethyl group at position 2, along with a hydroxyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-diketone with a guanidine derivative under basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amination: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.
Hydroxylation: The hydroxyl group at position 4 can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The nitro group at position 5 can be reduced to an amino group.
Substitution: The trifluoromethyl group at position 2 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-one.
Reduction: Formation of 6-(Cyclopentylamino)-5-amino-2-(trifluoromethyl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its potential anticancer properties due to its ability to inhibit CDKs, which are involved in cell cycle regulation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of CDKs, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to the pyrimidine ring, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with a triazole ring fused to the pyrimidine ring, also known for its CDK inhibitory activity.
Uniqueness
6-(Cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of the cyclopentylamino group, nitro group, and trifluoromethyl group, which contribute to its distinct chemical properties and potential applications. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development in the field of medicinal chemistry.
特性
CAS番号 |
917895-55-7 |
|---|---|
分子式 |
C10H11F3N4O3 |
分子量 |
292.21 g/mol |
IUPAC名 |
4-(cyclopentylamino)-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11F3N4O3/c11-10(12,13)9-15-7(14-5-3-1-2-4-5)6(17(19)20)8(18)16-9/h5H,1-4H2,(H2,14,15,16,18) |
InChIキー |
YFWKKJPSYXAZQB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=C(C(=O)NC(=N2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)






![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)

![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)


